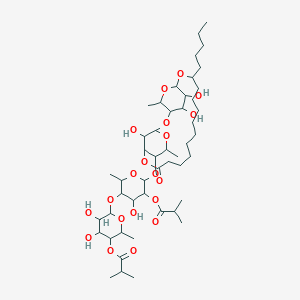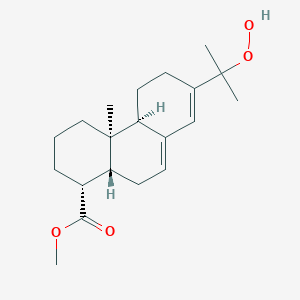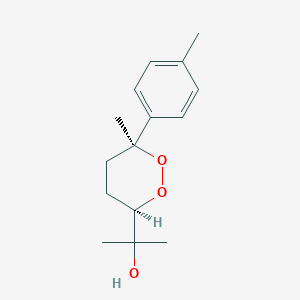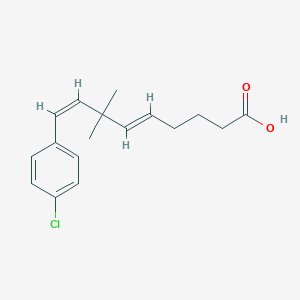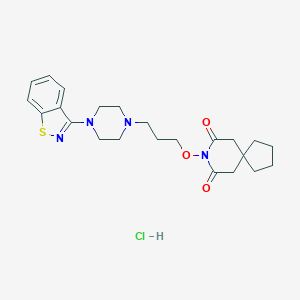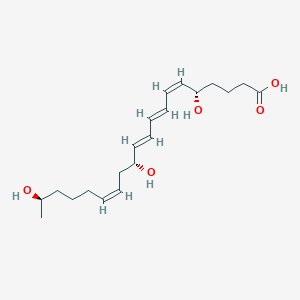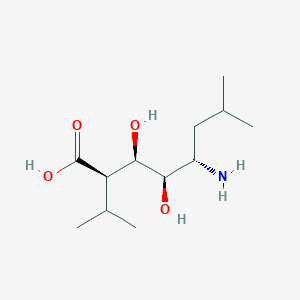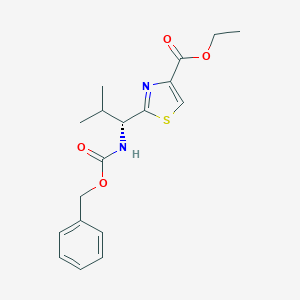
Valine thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valine thiazole is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an amino acid derivative that contains a thiazole ring and is synthesized by a specific enzymatic pathway. Valine thiazole is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mechanism of Action
The mechanism of action of valine thiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in various metabolic pathways. This inhibition ultimately leads to the disruption of essential cellular processes, resulting in the death of the target organism.
Biochemical and Physiological Effects:
Valine thiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and insects. Additionally, valine thiazole has been shown to have immunomodulatory effects, making it a promising candidate for use in immunotherapy.
Advantages and Limitations for Lab Experiments
Valine thiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antimicrobial and insecticidal activity at relatively low concentrations. However, valine thiazole also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its potential toxicity and environmental impact.
Future Directions
Valine thiazole has several potential future directions for research. One potential direction is the development of new antibiotics and biopesticides based on valine thiazole. Additionally, further studies are needed to determine the potential applications of valine thiazole in immunotherapy. Finally, the environmental impact of valine thiazole needs to be further studied to determine its potential use as a sustainable alternative to conventional pesticides.
Synthesis Methods
Valine thiazole is synthesized from valine by a specific enzymatic pathway. The enzyme responsible for this synthesis is known as Valine thiazole synthase (THI4). THI4 is a highly conserved enzyme found in various organisms, including bacteria, fungi, and plants. The synthesis of valine thiazole involves the conversion of valine to a thiazole intermediate, which is then further modified to form valine thiazole.
Scientific Research Applications
Valine thiazole has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antimicrobial activity, making it a promising candidate for the development of new antibiotics. Additionally, valine thiazole has been shown to have potential as a biopesticide, as it exhibits insecticidal activity against various pests.
properties
CAS RN |
117076-27-4 |
|---|---|
Product Name |
Valine thiazole |
Molecular Formula |
C36H61NO29.H2O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-23-17(21)14-11-25-16(19-14)15(12(2)3)20-18(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,15H,4,10H2,1-3H3,(H,20,22)/t15-/m1/s1 |
InChI Key |
XGNQJNTWZUMDCH-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
synonyms |
D-Val thiazole D-Val-THZ valine thiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



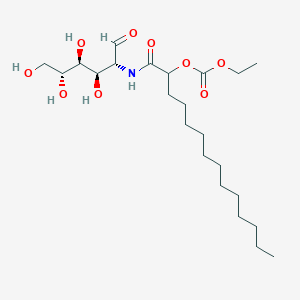
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
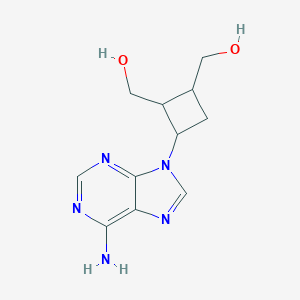
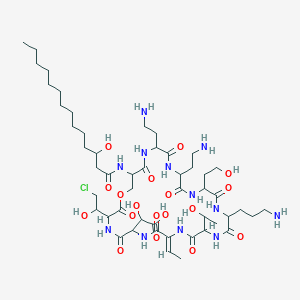
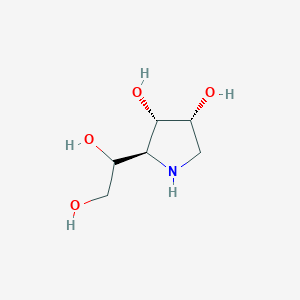
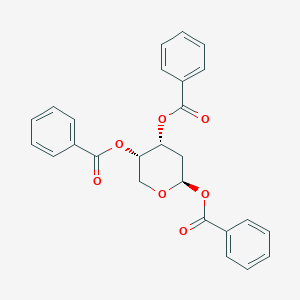
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
